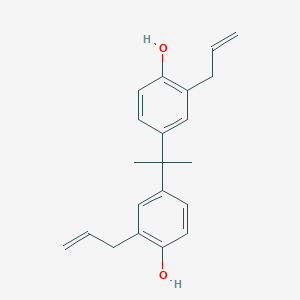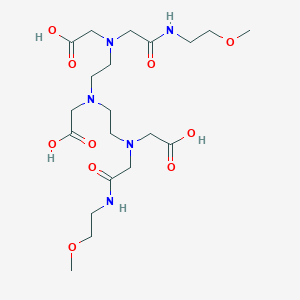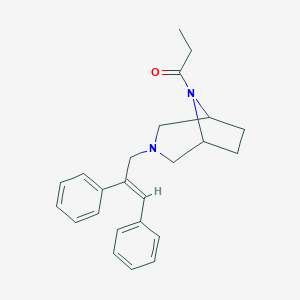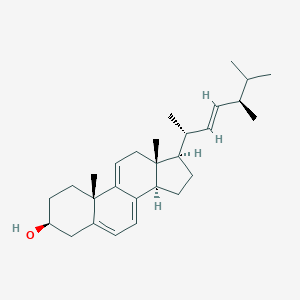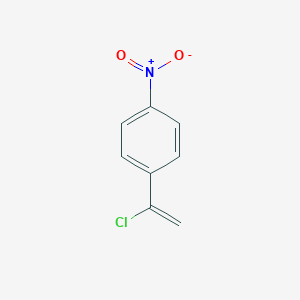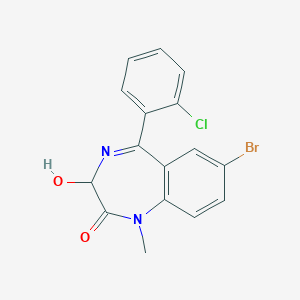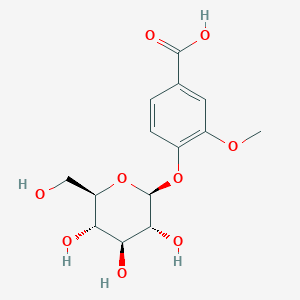![molecular formula C16H22ClN B162585 1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine CAS No. 133763-16-3](/img/structure/B162585.png)
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained significant attention in the scientific community due to its potential therapeutic applications and its structural similarity to ketamine, a well-known anesthetic drug.
Wirkmechanismus
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, DCK can produce analgesic and antidepressant effects.
Biochemical and Physiological Effects:
DCK has been shown to produce a range of effects on the body, including sedation, dissociation, and hallucinations. It can also cause changes in heart rate, blood pressure, and body temperature. DCK is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
DCK has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its short duration of action and potential for abuse make it difficult to use in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on DCK, including its use in combination with other drugs for the treatment of depression and anxiety, and its potential use in the treatment of addiction. Additionally, further studies are needed to determine the long-term effects of DCK on the body and its potential for abuse.
Synthesemethoden
The synthesis of DCK involves the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the N-methylation of the amine group using formaldehyde and formic acid.
Wissenschaftliche Forschungsanwendungen
DCK has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have rapid antidepressant effects, similar to ketamine, but with fewer side effects. DCK has also been studied for its potential use in pain management, as it has been shown to have analgesic properties.
Eigenschaften
CAS-Nummer |
133763-16-3 |
|---|---|
Produktname |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
Molekularformel |
C16H22ClN |
Molekulargewicht |
263.8 g/mol |
IUPAC-Name |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H22ClN/c1-18(2)12-15-6-4-3-5-14(15)11-13-7-9-16(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
HYFHPRWFNLMZRE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
133763-16-3 |
Synonyme |
1-p-chlorobenzyl-2-dimethylaminomethyl-1,2-cyclohexene EM 405 EM-405 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



